2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide
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Overview
Description
2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chloro-substituted benzamide core, a cyclopropyl group, and a pyridin-3-ylmethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core through the reaction of 2-chlorobenzoic acid with an appropriate amine under dehydrating conditions to yield 2-chlorobenzamide.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, where an alkene precursor is treated with a cyclopropylating agent such as diazomethane or a cyclopropylcarbene complex.
Attachment of the Pyridin-3-ylmethylamine Moiety: The final step involves the coupling of the pyridin-3-ylmethylamine moiety to the benzamide core. This can be achieved through a nucleophilic substitution reaction, where the amine group of pyridin-3-ylmethylamine displaces a leaving group on the benzamide core, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient reaction conditions, as well as the implementation of continuous flow reactors to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The chloro group on the benzamide core can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, alkoxides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction can lead to the formation of reduced analogs with altered chemical properties.
Scientific Research Applications
2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.
Biological Research: It is used in various biological assays to investigate its effects on cellular processes and molecular targets.
Chemical Biology: The compound serves as a tool for probing the mechanisms of action of related molecules and for studying protein-ligand interactions.
Industrial Applications: It may be utilized in the synthesis of advanced materials and as a precursor for the production of other valuable chemical entities.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide involves its interaction with specific molecular targets within biological systems. The compound is believed to exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[3-[[cyclopropyl(pyridin-2-ylmethyl)amino]methyl]phenyl]benzamide
- 2-chloro-N-[3-[[cyclopropyl(pyridin-4-ylmethyl)amino]methyl]phenyl]benzamide
- 2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]acetamide
Uniqueness
The uniqueness of 2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide lies in its specific structural features, such as the position of the chloro group and the configuration of the cyclopropyl and pyridin-3-ylmethylamine moieties. These structural elements contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-[3-[[cyclopropyl(pyridin-3-ylmethyl)amino]methyl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClN3O/c24-22-9-2-1-8-21(22)23(28)26-19-7-3-5-17(13-19)15-27(20-10-11-20)16-18-6-4-12-25-14-18/h1-9,12-14,20H,10-11,15-16H2,(H,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHXFSXKEOHYDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3Cl)CC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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